molecular formula C17H23N3O2 B4692405 1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione

1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione

Cat. No.: B4692405
M. Wt: 301.4 g/mol
InChI Key: ZDQISPAYHPRBOJ-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a phenyl group and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(19-9-5-2-6-10-19)17(22)20-13-11-18(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQISPAYHPRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione typically involves the reaction of 4-phenylpiperazine with piperidine derivatives under controlled conditions. One common method includes the use of cyclization reactions, where the piperazine and piperidine rings are formed through intramolecular cyclization of appropriate precursors . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the piperazine or piperidine rings .

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.

    N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

    4-Methylpiperazin-1-yl derivatives: Explored for their anti-inflammatory properties.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-piperidin-1-ylethane-1,2-dione stands out due to its dual piperazine and piperidine rings, which confer unique chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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